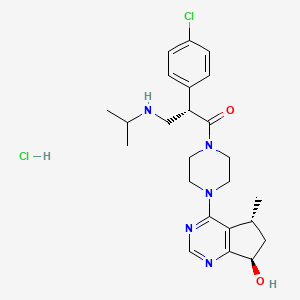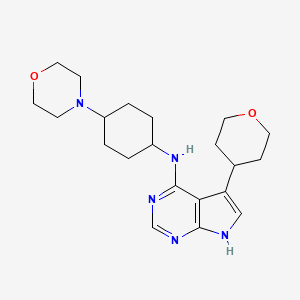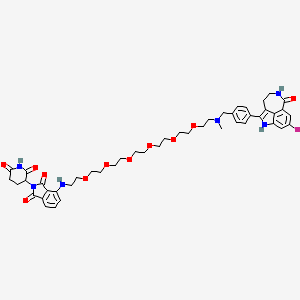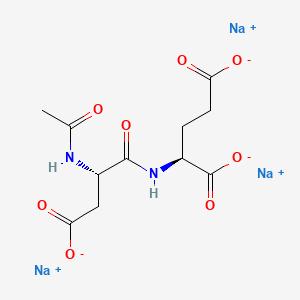
JJ1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
JJ1 is a potent, direct, and selective inhibitor of thrombin, which inhibits human platelet aggregation induced by thrombin in a concentration-dependent manner.
Wissenschaftliche Forschungsanwendungen
JJ1 Steel in Fusion Reactors
JJ1 steel, developed through a collaboration between the Japan Atomic Energy Research Institute (now QST) and Japan Steel Works, Ltd., is a nonmagnetic steel exhibiting excellent mechanical and metallurgical properties at liquid helium temperatures (4 K). It has been chosen as the structural material for the superconducting magnet coils of fusion reactors, demonstrating good weldability and suitability for the Toroidal field (TF) coil of the International Thermonuclear Experimental Reactor (Nishimoto, 2019).
Antithrombotic Properties of JJ1
In a biomedical context, JJ1 is identified as a novel small-molecule thrombin inhibitor with potent anticoagulant effects, demonstrating significant promise in the management of thrombotic disorders. This compound was found to inhibit human α-thrombin with high selectivity and efficacy, highlighting its potential for clinical applications in preventing thrombosis (Lee et al., 2017).
JJ1 Steel's Microstructure and Cryogenic Properties
Research on austenitic stainless steels JJ1 and JN1 focused on their microstructural evolution and its impact on fracture toughness at cryogenic temperatures. These materials, developed for superconducting magnets in fusion experimental reactors, exhibit changes in fracture toughness after isothermal aging, with JJ1 showing resilience due to its composition (Saucedo-Muñoz et al., 2000).
JJ1 in Ribosome Biogenesis
JJ1 is also a cytosolic J-protein in Saccharomyces cerevisiae associated with 60S ribosomal particles, playing a significant role in ribosome biogenesis. Unlike other J-proteins associated with nascent polypeptide chains, JJ1 is involved in a late cytosolic step of the biogenesis of 60S ribosomal subunits, highlighting its importance in cellular processes and protein synthesis (Meyer et al., 2007).
Advanced Fabrication Processes for Superconductor Electronics
In the field of superconductor electronics, research discusses the development of fabrication processes that include Josephson junctions (JJs) near the top of the stack composed of superconducting layers. This study explores the uniformity of JJ critical current across wafers and the advancements in fabrication processes to enhance the performance and integration scale of superconductor electronics (Tolpygo et al., 2019).
Eigenschaften
CAS-Nummer |
1225170-16-0 |
|---|---|
Produktname |
JJ1 |
Molekularformel |
C18H19N5 |
Molekulargewicht |
305.39 |
IUPAC-Name |
4-N-Cyclopentyl-2-N-pyridin-4-ylquinazoline-2,4-diamine |
InChI |
InChI=1S/C18H19N5/c1-2-6-13(5-1)20-17-15-7-3-4-8-16(15)22-18(23-17)21-14-9-11-19-12-10-14/h3-4,7-13H,1-2,5-6H2,(H2,19,20,21,22,23) |
InChI-Schlüssel |
OSPJPUOPPMACFZ-UHFFFAOYSA-N |
SMILES |
C1(NC2=CC=NC=C2)=NC(NC3CCCC3)=C4C=CC=CC4=N1 |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
JJ-1; JJ1; JJ 1; ZINC-41152207; ZINC41152207; ZINC 41152207 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![3-[4-(Dimethylamino)-2-butynyloxy]-2-isoxazoline](/img/structure/B608119.png)

![1-[(4-fluorophenyl)methyl]-6-hydroxy-2-sulfanylidene-5-(2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl)pyrimidin-4-one](/img/structure/B608122.png)
![4-[[(2Z)-2-[(2E)-2-[3-[(E)-2-[3-[(4-carboxyphenyl)methyl]-1,1-dimethylbenzo[e]indol-3-ium-2-yl]ethenyl]-2-chlorocyclohex-2-en-1-ylidene]ethylidene]-1,1-dimethylbenzo[e]indol-3-yl]methyl]benzoic acid;bromide](/img/structure/B608125.png)




